molecular formula C8H17NO B1328768 4-(Diethylamino)butan-2-one CAS No. 3299-38-5

4-(Diethylamino)butan-2-one

Cat. No.: B1328768
CAS No.: 3299-38-5
M. Wt: 143.23 g/mol
InChI Key: XLEOCTUCGZANAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylamino)butan-2-one can be synthesized through the reaction of ethylamine hydrochloride (EtNH2Cl) with butanone (CH3(CH2)2COCH3) under basic conditions . The reaction typically occurs in an anhydrous alkaline solution .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with appropriate safety measures to handle the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethylamino)butan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)butan-2-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its diethylamino group enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

IUPAC Name

4-(diethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEOCTUCGZANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186621
Record name 2-Butanone, 4-diethylamino-
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-38-5
Record name 4-(Diethylamino)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-38-5
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Record name 4-(Diethylamino)-2-butanone
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Record name 4-(Diethylamino)-2-butanone
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Record name 2-Butanone, 4-diethylamino-
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Record name 4-(diethylamino)butan-2-one
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Record name 4-(Diethylamino)-2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(diethylamino)butan-2-one in the synthesis of lepidine derivatives?

A1: While the provided abstract [] does not explicitly state the role of this compound, it highlights its use alongside aromatic amines and quaternary salts of Mannich bases in synthesizing lepidine and its derivatives. This suggests that this compound likely acts as a reactant or a reagent in a chemical reaction leading to the formation of the target compounds. Further investigation into the full text of the research article is necessary to elucidate the specific reaction mechanism and the precise role of this compound.

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